N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanami de
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanami de is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.
BenchChem offers high-quality N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanami de suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl}ethyl)-4-hydroxybutanami de including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Benzimidazole derivatives have been synthesized and evaluated for their antitumor properties. Novel benzimidazolium bromides salts, for example, have been studied for their in vitro antitumor activities against ovarian (A2780) and prostate (PC-3) cancer cell lines. These compounds demonstrated antitumor activity, highlighting the potential of benzimidazole derivatives in cancer research (Küçükbay et al., 2016).
Agricultural Applications
In agriculture, benzimidazole derivatives like carbendazim and tebuconazole have been used in solid lipid nanoparticles and polymeric nanocapsules for the sustained release of fungicides. These delivery systems offer advantages such as altered release profiles, reduced environmental toxicity, and improved efficiency in the prevention and control of fungal diseases in plants (Campos et al., 2015).
Antimicrobial and Antihistaminic Agents
Benzimidazole compounds have been synthesized and evaluated for their antimicrobial and antihistaminic properties. The study of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole and its derivatives provides insights into their biological activities, further underscoring the versatility of benzimidazole derivatives in developing new therapeutic agents (Ozbey et al., 2001).
Endothelin Antagonists for Cardiovascular Diseases
Biphenylsulfonamide derivatives of benzimidazoles have been identified as novel endothelin-A (ETA) selective antagonists, indicating their potential in treating cardiovascular diseases. These compounds exhibit improved ETA binding affinity and functional activity, demonstrating the therapeutic potential of benzimidazole derivatives in cardiovascular research (Murugesan et al., 1998).
Neuropeptide Y Y1 Receptor Antagonists for Obesity
Benzimidazole derivatives have also been explored as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs. These studies provide valuable insights into the structure-activity relationships of benzimidazoles, further highlighting their potential in therapeutic applications (Zarrinmayeh et al., 1998).
properties
IUPAC Name |
N-[2-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]ethyl]-4-hydroxybutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-16-9-10-17(2)18(14-16)15-25-20-7-4-3-6-19(20)24-21(25)11-12-23-22(27)8-5-13-26/h3-4,6-7,9-10,14,26H,5,8,11-13,15H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUAIXRHVZRJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2CCNC(=O)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)-4-hydroxybutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.